molecular formula C23H23NO6 B11395491 methyl [9-(3-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

methyl [9-(3-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

Cat. No.: B11395491
M. Wt: 409.4 g/mol
InChI Key: UEONMPZHGUTVCE-UHFFFAOYSA-N
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Description

METHYL 2-{9-[(3-METHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is a complex organic compound with a unique structure that combines elements of chromene, oxazine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{9-[(3-METHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the chromene and oxazine intermediates, followed by their coupling with the methoxyphenyl group. The final step involves the esterification of the resulting compound to form the acetate ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures and quality control are crucial to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{9-[(3-METHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

METHYL 2-{9-[(3-METHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{9-[(3-METHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{9-[(3-METHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is unique due to its combination of chromene, oxazine, and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 2-[9-[(3-methoxyphenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C23H23NO6/c1-14-17-7-8-20-19(22(17)30-23(26)18(14)10-21(25)28-3)12-24(13-29-20)11-15-5-4-6-16(9-15)27-2/h4-9H,10-13H2,1-3H3

InChI Key

UEONMPZHGUTVCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=CC=C4)OC)CC(=O)OC

Origin of Product

United States

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